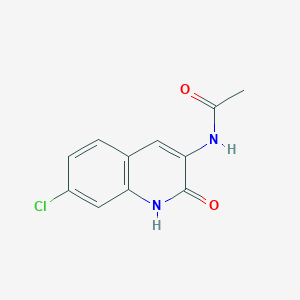
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a hydroxy group and two oxo groups on a naphthalene ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by subsequent reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like anhydrous tetra-n-butylammonium fluoride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to form hydroxy groups.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The compound can influence various pathways, including oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
2-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.
3-Hydroxy-2-naphthoic acid: Contains a hydroxy group and an acetic acid moiety but lacks the oxo groups.
1,4-Naphthoquinone: Contains oxo groups but lacks the hydroxy and acetic acid moieties.
Uniqueness: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is unique due to the combination of hydroxy, oxo, and acetic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
4554-99-8 |
|---|---|
Fórmula molecular |
C12H8O5 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
2-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O5/c13-9(14)5-8-10(15)6-3-1-2-4-7(6)11(16)12(8)17/h1-4,15H,5H2,(H,13,14) |
Clave InChI |
GZXAJZYOXMILHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)


![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)

![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)

![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)

![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)
![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)

![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
